molecular formula C21H16O8 B1199709 Apigenin triacetate CAS No. 3316-46-9

Apigenin triacetate

Cat. No.: B1199709
CAS No.: 3316-46-9
M. Wt: 396.3 g/mol
InChI Key: IVXFOQQPPONQTB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Apigenin triacetate is a metabolite of Fusarium graminearum . It primarily targets the heterogeneous nuclear ribonucleoprotein A2 (hnRNPA2) , a factor involved in splicing regulation, mRNA stability, and mRNA transport . It also interacts with the Mitogen-Activated Protein Kinase (MAPK) , which plays a crucial role in various cellular functions including cell proliferation, differentiation, and migration .

Mode of Action

This compound binds to the C-terminal glycine-rich domain of hnRNPA2 . This binding prevents hnRNPA2 from forming homodimers, thereby perturbing the alternative splicing of several human hnRNPA2 targets . In addition, it modulates the MAPK pathway , which could potentially influence cardiovascular diseases .

Biochemical Pathways

This compound is a pleiotropic modulator of manifold signal cellular pathways . It interferes with the function of numerous molecular targets such as transcriptional and growth factors, cytokines, receptors, and enzymes . This broad range of interactions allows it to influence various biochemical pathways, leading to its diverse pharmacological effects .

Pharmacokinetics

Studies on apigenin, from which this compound derives , suggest that it has specific absorption, distribution, metabolism, and excretion (ADME) properties . These properties can impact the bioavailability of this compound, influencing its therapeutic potential .

Result of Action

This compound’s interaction with its targets leads to various molecular and cellular effects. It has been reported to suppress cancer cell proliferation by modulating the cell cycle . Furthermore, it can trigger cell apoptosis and autophagy, induce cell cycle arrest, suppress cell migration and invasion, and stimulate an immune response .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its action can be downregulated in Fusarium graminearum by chitosan treatment

Biochemical Analysis

Biochemical Properties

Apigenin triacetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process . Additionally, this compound interacts with proteins such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), modulating their activity and thereby influencing inflammatory and stress responses .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce apoptosis in cancer cells by activating the p53 pathway and inhibiting the PI3K/Akt pathway . It also affects gene expression by modulating the activity of transcription factors such as NF-κB and AP-1 .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound inhibits the activity of COX-2 by binding to its active site, thereby reducing the production of pro-inflammatory prostaglandins . It also activates the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme conditions such as high temperature and light exposure . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to exert anti-inflammatory and antioxidant effects without significant toxicity . At high doses, this compound can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with certain dosages required to achieve therapeutic benefits without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily through the phenylpropanoid pathway, where it interacts with enzymes such as phenylalanine ammonia-lyase (PAL) and cinnamate-4-hydroxylase (C4H) . These interactions lead to the production of various metabolites, which can influence metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs), which facilitate its movement across cellular membranes . This compound can accumulate in specific tissues, including the liver and kidneys, where it exerts its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various cellular components . This compound can also be found in the nucleus, where it modulates gene expression by interacting with transcription factors . Post-translational modifications, such as acetylation, can influence its localization and activity within specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of apigenin triacetate typically involves the acetylation of apigenin. One common method is to react apigenin with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and yields this compound as the primary product .

Industrial Production Methods: The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Apigenin triacetate can undergo various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed back to hydroxyl groups under acidic or basic conditions, regenerating apigenin.

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to dihydro derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride.

Major Products:

    Hydrolysis: Apigenin.

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrothis compound.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.

    Biology: Investigated for its effects on cellular pathways and gene expression.

    Medicine: Studied for its potential anticancer, anti-inflammatory, and antioxidant properties.

Comparison with Similar Compounds

Uniqueness: Apigenin triacetate is unique due to its enhanced bioavailability and stability compared to apigenin. The acetylation of hydroxyl groups improves its solubility and resistance to metabolic degradation, making it a more effective compound for therapeutic applications .

Properties

IUPAC Name

[4-(5,7-diacetyloxy-4-oxochromen-2-yl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O8/c1-11(22)26-15-6-4-14(5-7-15)18-10-17(25)21-19(28-13(3)24)8-16(27-12(2)23)9-20(21)29-18/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXFOQQPPONQTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70186805
Record name Apigenin triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70186805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3316-46-9
Record name Apigenin triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3316-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Apigenin triacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003316469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apigenin triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70186805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APIGENIN TRIACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LQX84KDOB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Apigenin triacetate exert its neuroprotective effects at the molecular level?

A: Research suggests that this compound, a flavonoid compound, exhibits neuroprotective effects potentially through its interaction with key enzymes involved in cholesterol metabolism and neurological health. Molecular docking studies [] revealed significant interactions between this compound and HMG-CoA reductase (HMGCR), Acetylcholinesterase (AChE), and Butyrylcholinesterase (BuChE). These enzymes play crucial roles in regulating cholesterol synthesis (HMGCR), and the breakdown of the neurotransmitter acetylcholine (AChE and BuChE). By modulating the activity of these enzymes, this compound might contribute to improved lipid profiles and neuroprotection, particularly in the context of hypercholesterolemia-associated neurodegeneration.

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